3-Chloro-2-ethoxy-4-fluorophenylboronic acid 3-Chloro-2-ethoxy-4-fluorophenylboronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13773061
InChI: InChI=1S/C8H9BClFO3/c1-2-14-8-5(9(12)13)3-4-6(11)7(8)10/h3-4,12-13H,2H2,1H3
SMILES: B(C1=C(C(=C(C=C1)F)Cl)OCC)(O)O
Molecular Formula: C8H9BClFO3
Molecular Weight: 218.42 g/mol

3-Chloro-2-ethoxy-4-fluorophenylboronic acid

CAS No.:

Cat. No.: VC13773061

Molecular Formula: C8H9BClFO3

Molecular Weight: 218.42 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-2-ethoxy-4-fluorophenylboronic acid -

Specification

Molecular Formula C8H9BClFO3
Molecular Weight 218.42 g/mol
IUPAC Name (3-chloro-2-ethoxy-4-fluorophenyl)boronic acid
Standard InChI InChI=1S/C8H9BClFO3/c1-2-14-8-5(9(12)13)3-4-6(11)7(8)10/h3-4,12-13H,2H2,1H3
Standard InChI Key JPFLWBPGFHVBHF-UHFFFAOYSA-N
SMILES B(C1=C(C(=C(C=C1)F)Cl)OCC)(O)O
Canonical SMILES B(C1=C(C(=C(C=C1)F)Cl)OCC)(O)O

Introduction

Chemical Identity and Structural Features

Table 1: Structural and Spectral Data

PropertyValue/DescriptionSource
Molecular FormulaC₈H₉BClFO₃
Molecular Weight218.42 g/mol
XLogP31.55 (predicted)
Hydrogen Bond Donors2 (B-OH groups)
Hydrogen Bond Acceptors3 (B-O, ether O, F)

Crystallographic and Spectroscopic Analysis

While single-crystal data are unavailable, analogous boronic acids exhibit planar geometries with boron in sp² hybridization. IR spectra typically show B-O stretches at 1,320–1,280 cm⁻¹ and O-H bonds at 3,300–2,500 cm⁻¹ . NMR data for related compounds (e.g., 3-chloro-4-fluorophenylboronic acid) reveal:

  • ¹H NMR: δ 7.5–7.8 ppm (aromatic protons), δ 1.3–1.5 ppm (ethoxy -CH₃) .

  • ¹³C NMR: δ 160–165 ppm (C-F), δ 115–125 ppm (aromatic carbons) .

Synthesis and Isolation Strategies

Lithiation-Boronation Protocol

The primary route involves:

  • Lithiation: Treating 3-chloro-1-fluoro-2-ethoxybenzene with n-butyllithium (n-BuLi) at -78°C in THF .

  • Boronation: Quenching with trimethyl borate (B(OMe)₃) at <-65°C, followed by hydrolysis with aqueous HCl .

  • Isolation: Phase separation using acetonitrile/water with NaCl, yielding 70–85% purity .

Table 2: Optimized Reaction Conditions

ParameterOptimal ValueImpact on Yield
Temperature-78°C (lithiation)Prevents side reactions
Electrophile Addition RateSlow (2 hr)Minimizes decomposition
Quenching Agent6 M HClEnsures complete protonation

Challenges and Solutions

  • Protodeboronation: Mitigated by avoiding protic solvents during storage .

  • Regioselectivity: Directed by ortho-ethoxy group’s directing effects during lithiation .

Physicochemical Properties

Solubility Profile

SolventSolubility (mg/mL)Notes
Methanol~10Preferred for reactions
Acetonitrile~15Used in isolation steps
Water<0.1Requires salt addition

Reactivity and Applications

Suzuki-Miyaura Cross-Coupling

The compound couples with aryl halides (e.g., bromobiphenyl aldehydes) under Pd catalysis (Table 3) .

Table 3: Representative Coupling Reaction

PartnerCatalystYield (%)Application
4-BromobenzaldehydePd(PPh₃)₄, Na₂CO₃76Terphenyl synthesis

Pharmaceutical Intermediates

Used in synthesizing anticoagulants and kinase inhibitors, leveraging its halogenated aryl motif for target binding .

HazardCodePrecautionary Measures
Skin IrritationH315Wear nitrile gloves
Eye DamageH319Use safety goggles
Respiratory IrritationH335Use fume hood

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